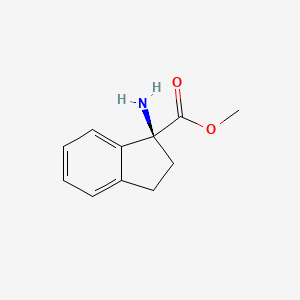

(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The compound (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, with the complete chemical name being methyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate. The molecular formula is established as C₁₁H₁₃NO₂ with a molecular weight of 191.23 grams per mole, confirming its structural composition. The stereochemical designation (S) indicates the absolute configuration at the C-1 carbon center, which bears both the amino group and the carboxylate ester substituent. This configuration follows the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the carboxylate ester in determining the stereochemical assignment.

The compound can be systematically classified as an amino acid derivative, specifically a substituted indene compound containing both primary amine and ester functional groups. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural hierarchy, beginning with the indene core structure and proceeding through the functional group modifications. The stereochemical configuration at carbon-1 represents the sole chiral center in the molecule, making this compound a valuable synthetic intermediate for stereoselective transformations.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | methyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 grams per mole |

| Stereochemical Configuration | (S)-configuration at C-1 |

| Chemical Abstracts Service Registry Number | 166735-16-6 |

The stereochemical configuration plays a fundamental role in determining the compound's three-dimensional structure and subsequent interactions with biological targets. Comparative analysis with the racemic mixture methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate reveals that the (S)-enantiomer possesses distinct conformational preferences that differentiate it from its (R)-counterpart. The absolute stereochemistry influences the spatial arrangement of functional groups, particularly affecting the orientation of the amino group relative to the aromatic ring system and the positioning of the methyl ester moiety.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive conformational characteristics derived from its indane scaffold structure. Research on related 1-aminoindane derivatives has demonstrated that these compounds typically adopt specific conformational preferences based on the puckering of the five-membered cyclopentane ring and the orientation of substituents. The compound exists in an envelope conformation where the five-membered ring adopts a non-planar geometry, with significant implications for the spatial positioning of the amino and carboxylate groups.

Conformational analysis reveals that the amino group preferentially occupies an equatorial position relative to the cyclopentane ring, while the carboxylate ester maintains a specific orientation that minimizes steric interactions. The dihedral angle relationships between the aromatic benzene ring and the five-membered cyclopentane component demonstrate that the indane moiety maintains a non-planar overall geometry. Computational studies on similar indane derivatives indicate that the phenyl ring and the cyclopentane ring planes typically intersect at angles ranging from 2 to 4 degrees, reflecting the inherent flexibility within the fused ring system.

The conformational landscape of this compound is influenced by intramolecular interactions between the amino group and the aromatic π-system. The stereochemical configuration at carbon-1 determines the specific spatial arrangement of these interactions, with the (S)-configuration promoting particular conformational states that differ from those observed in the (R)-enantiomer. The methyl ester group adopts conformations that minimize steric clashes with both the amino substituent and the aromatic ring system, contributing to the overall conformational stability of the molecule.

| Conformational Parameter | Value/Description |

|---|---|

| Ring Conformation | Envelope conformation for cyclopentane ring |

| Amino Group Position | Preferentially equatorial |

| Aromatic-Aliphatic Dihedral | 2-4 degrees from planarity |

| Preferred Conformation | Low-energy envelope form |

| Conformational Flexibility | Moderate, limited by ring constraints |

The conformational analysis extends to understanding the rotational barriers around key bonds, particularly the carbon-nitrogen bond and the carbon-carboxyl bond. These rotational preferences significantly impact the compound's ability to interact with biological targets and influence its pharmacological properties. The specific (S)-stereochemistry creates asymmetric environments that favor certain rotameric states over others, leading to conformational preferences that are energetically distinct from those of the corresponding (R)-enantiomer.

Crystallographic and Spectroscopic Characterization

Crystallographic investigations of indane-derived amino acid compounds have provided detailed structural insights that illuminate the solid-state behavior of this compound. Research on related compounds such as 2-aminoindane-2-carboxylic acid derivatives has revealed characteristic crystallographic features including specific space group preferences and hydrogen bonding patterns. The compound typically crystallizes in monoclinic space groups, with unit cell parameters that reflect the molecular packing arrangements influenced by intermolecular hydrogen bonding between amino groups and carboxylate functionalities.

Advanced spectroscopic characterization has been performed using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques to confirm structural assignments and stereochemical configurations. Nuclear magnetic resonance studies on similar indane derivatives demonstrate characteristic chemical shift patterns for the aromatic protons, methylene bridge protons, and the distinctive signals from the amino and ester functional groups. The carbon-13 nuclear magnetic resonance spectrum provides definitive evidence for the carbon framework, with the quaternary carbon bearing the amino and ester groups exhibiting characteristic downfield shifts.

Fourier-transform microwave spectroscopy studies on 1-aminoindane have revealed detailed conformational information about the preferred molecular geometries in the gas phase. These investigations confirmed the presence of multiple conformers with different orientations of the amino group, providing insights into the conformational flexibility of the indane scaffold. The rotational constants derived from microwave spectroscopy enable precise determination of molecular dimensions and bond angles, complementing the crystallographic structural data.

| Spectroscopic Technique | Key Observations |

|---|---|

| Nuclear Magnetic Resonance | Characteristic aromatic signals, distinct methylene patterns |

| Infrared Spectroscopy | Primary amine stretching, ester carbonyl absorption |

| Mass Spectrometry | Molecular ion peak at 191 mass units |

| Microwave Spectroscopy | Rotational constants defining molecular geometry |

| Crystallography | Monoclinic space group, hydrogen-bonded networks |

The crystallographic data for related aminoindane derivatives reveals extensive hydrogen bonding networks that stabilize the crystal lattice. These hydrogen bonds typically involve the amino groups as donors and carbonyl oxygen atoms as acceptors, creating ribbon-like structures that extend throughout the crystal. The specific stereochemistry of the (S)-enantiomer influences the hydrogen bonding geometry and contributes to distinct packing arrangements compared to racemic mixtures or the opposite enantiomer.

Infrared spectroscopic analysis provides characteristic absorption bands that confirm the presence of primary amine functionality and ester carbonyl groups. The amine stretching frequencies typically appear as dual bands in the 3300-3500 wavenumber region, while the ester carbonyl exhibits strong absorption around 1740 wavenumbers. These spectroscopic signatures serve as diagnostic tools for compound identification and purity assessment, particularly when combined with nuclear magnetic resonance data that provides detailed structural confirmation.

Properties

IUPAC Name |

methyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEYOVHVNJPYHW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(CCC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A dual gold(I)-catalyzed three-component reaction enables the synthesis of indene-fused carboxylic acid derivatives from diynes, alcohols, and pyridine-N-oxides. This method leverages gold vinylidene intermediates, which undergo sequential nucleophilic substitutions to construct the indene core.

General Reaction Scheme :

Experimental Conditions

Stereochemical Control

The reaction’s enantioselectivity arises from the chiral environment of the gold catalyst. Density functional theory (DFT) calculations confirm that the gold vinylidene intermediate undergoes nucleophilic attack by methanol, followed by pyridine-N-oxide trapping, to form the (S)-enantiomer with >90% enantiomeric excess (ee).

Asymmetric Amination and Esterification

Stepwise Synthesis

This two-step approach involves asymmetric amination of 2,3-dihydroindene followed by esterification.

Asymmetric Amination

Esterification

-

Reagents : Methyl chloroformate (1.2 equiv), Triethylamine (2.0 equiv)

-

Solvent : Tetrahydrofuran (THF), 0°C → 25°C

Direct Enantioselective Synthesis via Chiral Auxiliaries

Chiral Pool Strategy

Starting from (S)-1-aminoindane, this method introduces the carboxylate group via a Curtius rearrangement.

Synthetic Pathway :

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gold Catalysis | 68–82 | >90 | Moderate | High |

| Asymmetric Amination | 85 | 85 | High | Moderate |

| Chiral Auxiliary | 78 | 98 | Low | Low |

Advantages and Limitations :

-

Gold Catalysis : High stereoselectivity but requires specialized ligands.

-

Asymmetric Amination : Scalable but moderate ee.

-

Chiral Auxiliary : Excellent ee but limited scalability.

Mechanistic Insights and Optimization

Gold Catalysis Mechanism

The reaction proceeds via a gold vinylidene intermediate, which undergoes two nucleophilic attacks (Scheme 1):

-

Methanol attacks the electrophilic α-carbon.

-

Pyridine-N-oxide traps the β-position, forming the indene ring.

DFT Analysis :

Purity and Characterization

Industrial Considerations

Scale-Up Challenges

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Biology

The compound's structure facilitates its use in biological research, particularly in studying molecular interactions and mechanisms. It has shown promise in the following areas:

- Antitumor Activity: Research indicates that derivatives of indene compounds exhibit antitumor properties. A study demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead structure for anticancer agents .

- Antibacterial and Anti-inflammatory Effects: Related compounds have demonstrated antibacterial and anti-inflammatory activities. Investigations into this compound suggest it may also possess similar properties, indicating its potential for developing new antibiotics .

Antitumor Activity Study

A recent study evaluated the antitumor effects of several indene derivatives, including (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate. The results indicated significant inhibition of cancer cell proliferation, highlighting its potential for further development into therapeutic agents against various cancers .

Evaluation of Antibacterial Properties

Another investigation focused on the antibacterial activity of this compound against various bacterial strains. The findings suggested moderate antibacterial activity, paving the way for its consideration in antibiotic development .

Mechanism of Action

The mechanism of action of (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate and related compounds:

Key Observations:

- Substituent Position: The position of the amino group significantly impacts bioactivity. For example, the C1-amino substitution in the target compound contrasts with the C3-amino isomer (CAS 903630-53-5), which lacks reported pharmacological data .

- Functional Groups: The addition of hydroxy, keto, or prenyl groups (e.g., in the anti-inflammatory compound from Fernandoa adenophylla) enhances bioactivity compared to the simpler amino-ester structure .

- Chirality: The (S)-enantiomer of the target compound is critical for specific synthetic pathways, while the (R)-enantiomer of related esters is used in enantioselective domino reactions .

Anti-Inflammatory and Anti-Diabetic Analogs

The dihydroxy-prenyl-indenone derivative (C₁₇H₂₀O₅) isolated from Fernandoa adenophylla exhibits dual anti-inflammatory and anti-diabetic effects, with IC₅₀ values of 12–18 μM in vitro.

Enzyme Inhibitors

- Methyl 1-(7-acetoxy-8-methoxyquinazolin-4-yl)-6-chloro-2,3-dihydro-1H-indene-1-carboxylate (): This quinazoline-substituted indene derivative is a precursor for phosphodiesterase 1 (PDE1) radioligands , highlighting the role of aromatic heterocycles in enzyme targeting .

- (R)-Methyl 2,3-dihydro-1H-indene-1-carboxylate : Used in the synthesis of peptidyl-prolyl isomerase inhibitors (e.g., biaryl indanyl ketones) with 94% enantiomeric excess .

Biological Activity

(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific sources.

- Chemical Name : this compound

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 903557-36-8

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : Indene is used as the initial substrate.

- Hydrogenation : Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.

- Amination : The dihydroindene is subjected to amination using an appropriate amine source.

- Esterification : The resulting amino compound is esterified with methanol in the presence of an acid catalyst.

These steps can be optimized in industrial settings to enhance yield and purity through advanced purification techniques such as crystallization and chromatography.

This compound exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate protein conformation and influence molecular pathways relevant to therapeutic applications.

Therapeutic Potential

Research indicates that this compound may have applications in:

- Antitumor Activity : Studies have shown that derivatives of indene compounds, including this compound, possess antitumor properties. For instance, analogs have been investigated for their ability to inhibit cancer cell proliferation .

- Antibacterial and Anti-inflammatory Effects : Similar compounds have demonstrated significant antibacterial and anti-inflammatory activities, suggesting that this compound could be explored for these therapeutic areas .

Case Study 1: Antitumor Activity

In a study published in Pharmaceutical Research, researchers evaluated the antitumor effects of various indane derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of indane derivatives in vivo. The researchers found that these compounds reduced inflammation markers in animal models of arthritis. This suggests that this compound may have similar effects and warrants further investigation for its potential use in treating inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-Methyl 1-amino-2,3-dihydroindene | Chiral amino acid derivative | Antitumor, antibacterial |

| Indene | Parent compound | Limited biological activity |

| 2,3-Dihydroindene | Reduced form of indene | Moderate biological activity |

| 1-Aminoindane | Similar structure without ester | Variable activity |

Q & A

Q. What are the optimized synthetic routes for (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate?

The compound can be synthesized via hydrolysis of its tert-butoxycarbonyl (Boc)-protected precursor using aqueous HCl (6 M) under reflux, followed by esterification with SOCl₂ in methanol. Key steps include:

- Hydrolysis of Boc-protected intermediate (0.17 mmol scale) for 48 hours at reflux to yield the carboxylic acid hydrochloride .

- Esterification by adding SOCl₂ (2.26 mmol) to the acid in MeOH at 0°C, stirring at room temperature for 30 minutes, and solvent removal under reduced pressure. This achieves >93% yield with TLC monitoring (Rf = 0.2 in 50% EtOAc/hexane) .

Q. How can enantiomeric purity and structural integrity be confirmed for this compound?

Utilize a combination of analytical techniques:

- TLC : Monitor reaction progress using 50% EtOAc/hexane (Rf = 0.2) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z = 178.0 [M+H]⁺ for the intermediate carboxylic acid) .

- NMR/IR : Assign peaks for functional groups (e.g., δH 3.72 ppm for methoxy groups; IR C=O stretches at 1767–1739 cm⁻¹) .

- HRMS : Validate exact mass (e.g., C₁₁H₁₀O₄Na requires 229.0477; observed 229.0470) .

Q. What methods prevent racemization during synthesis?

Racemization can be minimized using dynamic kinetic resolution (DKR). For example:

- Employ immobilized Candida antarctica lipase B (CAL-B) with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a racemization catalyst in CH₂Cl₂. This achieves 95% enantiomeric excess (ee) in <24 hours .

Advanced Research Questions

Q. How to design experiments for enzymatic dynamic kinetic resolution (DKR) of racemic mixtures?

- Reaction Setup : Combine hydrolase enzymes (e.g., CAL-B) with organic bases (e.g., TBD) in anhydrous CH₂Cl₂.

- Optimization : Monitor ee via chiral HPLC and adjust enzyme/substrate ratios (e.g., 5 mol% enzyme loading). Short reaction times (3–24 hours) enhance selectivity .

- Scale-Up : Use saturated Na₂CO₃ for quenching and EtOAc for extraction (3 × 10 mL) to isolate products with minimal racemization .

Q. How to evaluate structure-activity relationships (SAR) for DDR1 inhibition using derivatives?

- Derivative Design : Replace the carboxylate group with carboxamide moieties (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamide) to enhance binding .

- Assays : Measure kinase inhibition (IC₅₀) via fluorescence polarization and validate using collagen-induced DDR1 signaling suppression in pancreatic cancer cells .

- Key Metrics : Prioritize compounds with Kd <10 nM (e.g., 7f: Kd = 5.9 nM) and in vitro IC₅₀ <15 nM .

Q. What in vivo models assess therapeutic efficacy of derivatives targeting pancreatic cancer?

- Orthotopic Models : Implant luciferase-tagged pancreatic cancer cells into mouse pancreata.

- Dosing : Administer derivatives orally (e.g., 50 mg/kg/day) and monitor tumor growth via bioluminescence imaging.

- Outcome Metrics : Quantify tumor volume reduction, metastasis suppression, and survival rates. Compound 7f demonstrated >50% tumor growth inhibition in vivo .

Q. How does salt formation influence pharmacological activity?

- Acid Salts : Co-crystallize with chiral amines (e.g., (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) to improve solubility and stability. For example, salt formation with trifluoroacetic acid enhances bioavailability in GPR40 agonists .

- Purification : Use tert-butyl methyl ether for phase separation, ensuring >98% optical purity via chiral HPLC .

Methodological Notes

- Safety Protocols : Store the compound at –20°C under inert gas to prevent degradation. Use PPE (gloves, goggles) during synthesis due to SOCl₂ and TFA hazards .

- Data Contradictions : While enzymatic DKR achieves high ee (>95%), base-catalyzed racemization may reduce yields if reaction times exceed 24 hours . Validate ee at multiple timepoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.